6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxamide group and a sulfamoylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-cyano-N-(4-sulfamoylphenyl)acetamide with hydrazonoyl chloride in the presence of a catalytic amount of triethylamine. This reaction is carried out in refluxing ethanol, leading to the formation of the desired pyridazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or carboxamide groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Uniqueness
6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-oxo-N-(4-sulfamoylphenyl)-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)(H2,12,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWWMJWLUYJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.